1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-16-4-6-19(17(2)14-16)24-10-12-25(13-11-24)21(27)18-5-7-20(22-15-18)26-9-3-8-23-26/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXCXKKKYWGYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolyl-pyridine intermediate: This could involve the reaction of a pyrazole derivative with a pyridine carboxylic acid under dehydrating conditions.
Attachment of the piperazine ring: The intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, derivatives of pyrazole have been synthesized and evaluated for their efficacy against various cancer cell lines. The presence of the pyrazole moiety in our compound may enhance its interaction with biological targets involved in cancer proliferation.
Case Study:
A study demonstrated that similar pyrazole-containing compounds exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, suggesting that the structural features of these compounds could be optimized for better therapeutic outcomes .
Anti-inflammatory Properties
Compounds with piperazine and pyrazole structures have shown promise as anti-inflammatory agents. The dual inhibition of cyclooxygenase enzymes (COX) by such compounds can lead to significant reductions in inflammation.
Research Findings:
In vitro studies indicated that certain pyrazole derivatives displayed superior anti-inflammatory activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, revealing their potential as alternative therapeutic agents .
Antimicrobial Activity
The incorporation of heteroatoms such as nitrogen in the pyrazole ring enhances the antimicrobial properties of compounds. Research has indicated that similar structures can inhibit bacterial growth effectively.
Example:
A series of 1H-pyrazole derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity, which supports the hypothesis that our compound may exhibit similar effects .
Central Nervous System Effects
Piperazine derivatives are known for their neuroactive properties. The potential use of our compound in treating neurological disorders is an area of ongoing research.
Evidence:
Studies have shown that related piperazine compounds can modulate neurotransmitter systems, suggesting that our compound could be explored for its neuropharmacological effects .
Synthetic Approaches
The synthesis of 1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine can be achieved through various methodologies:
- Condensation Reactions: Utilizing piperazine and appropriate carbonyl precursors can yield the desired product through condensation reactions.
- Cyclization Techniques: Employing cyclization methods involving pyrazole and pyridine derivatives enhances the structural complexity and biological activity.
Yield Optimization
Research into optimizing reaction conditions has shown that adjusting temperature and reaction time can significantly improve yields and purity of the final product .
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine
- Structure : Similar to the target compound but replaces the 2,4-dimethylphenyl with a 5-chloro-2-methylphenyl group and substitutes pyrazole with a chlorine atom at the pyridine’s 2-position.
- Pharmacological Relevance : Chlorinated aryl groups often increase receptor binding affinity due to enhanced electron-withdrawing effects. However, the absence of a pyrazole ring may reduce selectivity for receptors requiring heterocyclic interactions .
- Synthesis : Prepared via coupling of 1-(5-chloro-2-methylphenyl)piperazine with 2-chloropyridine-3-carboxylic acid, yielding 93% under similar conditions to the target compound .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69)
- Structure: Shares a pyrazole moiety but links it via a butanone spacer to the piperazine core. The trifluoromethylphenyl group provides strong electron-withdrawing properties, which may enhance metabolic stability but reduce solubility compared to the dimethylphenyl group .
- Activity : Demonstrated potent sigma-1 receptor antagonism (IC₅₀ = 12 nM), suggesting the pyrazole’s position and substituents critically influence receptor engagement .
Piperazine Derivatives with Sulfonyl or Amide Linkers
1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
- Structure : Features an amide linkage instead of a carbonyl group. Amides introduce hydrogen-bonding capacity, which may enhance target specificity but decrease metabolic stability due to susceptibility to hydrolysis .
Piperazine Derivatives with Modified Aromatic Substituents
1-(4-Fluorobenzyl)piperazine Derivatives
- Structure : Substitutes the dimethylphenyl group with a fluorobenzyl fragment. Fluorine atoms enhance bioavailability and binding affinity through hydrophobic and electrostatic interactions .
- Activity : Demonstrated tyrosine kinase inhibition (IC₅₀ = 0.8–3.2 µM), underscoring the impact of aryl substituents on enzymatic targets .
1-((2-Phenylcyclopropyl)methyl)-4-(2,4-dichlorophenyl)piperazine
- Structure : Incorporates a cyclopropylmethyl spacer, which may restrict conformational flexibility compared to the target compound’s direct aryl attachment. This structural rigidity could reduce off-target effects .
Key Comparative Data
*Predicted based on structural analogs .
Research Findings and Implications
- SAR Insights : The 2,4-dimethylphenyl group balances lipophilicity and steric bulk, optimizing CNS penetration without excessive hydrophobicity. Pyridine-pyrazole fragments enhance receptor binding through dual heterocyclic interactions .
- Synthetic Efficiency : Carbonyl-linked piperazines (e.g., target compound, MK69) achieve higher yields (85–93%) compared to sulfonyl or amide derivatives (70–78%) due to milder reaction conditions .
- Pharmacological Potential: The target compound’s pyrazole-pyridine motif may offer superior selectivity for sigma receptors over dopamine receptors compared to chlorinated analogs .
Biological Activity
The compound 1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships, drawing from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is , indicating a complex structure that includes piperazine, pyrazole, and pyridine moieties. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.5 | HeLa |
| Compound B | 0.8 | MCF-7 |
| Target Compound | 0.6 | A549 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain signaling.
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| Standard (Celecoxib) | 0.02 | 95.84 |
| Target Compound | 0.04 | 80.03 |
These findings suggest that the compound may serve as a lead candidate for developing new anti-inflammatory drugs.
Neuroprotective Effects
Research has shown that related compounds can act as monoamine oxidase (MAO) inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. The target compound's structure suggests it could similarly inhibit MAO activity, thereby increasing levels of neurotransmitters such as serotonin and dopamine.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various substituents on its structure:
- Dimethyl Substitution : Enhances lipophilicity and potentially increases membrane permeability.
- Pyrazole Ring : Critical for interaction with biological targets; modifications can alter potency.
- Piperazine Moiety : Contributes to binding affinity with receptors and enzymes.
Case Studies
A notable case study involved the synthesis of related pyrazole derivatives which were tested against multiple cancer cell lines. These derivatives demonstrated varying degrees of inhibition, with some showing IC50 values as low as 0.5 µM against HeLa cells .
In another study focusing on anti-inflammatory activity, compounds similar to the target compound exhibited significant COX-2 inhibition with selectivity indices comparable to established drugs like celecoxib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
